(2S)-2-Quinolin-3-yloxypropanoic acid

Description

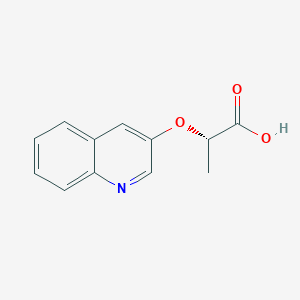

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-quinolin-3-yloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHOOOVWOHGVPM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Quinolin 3 Yloxypropanoic Acid and Chiral Analogues

General Strategies for the Construction of Quinoline (B57606) Core Structures

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net Its synthesis has been a subject of extensive research for over a century, leading to a wide array of synthetic methods. researchgate.net These methods range from classical named reactions to modern catalytic protocols.

Direct cyclization and annulation reactions are the most traditional and straightforward methods for constructing the quinoline core. These strategies typically involve the condensation of an aniline-based precursor with a three-carbon unit, followed by cyclization and aromatization.

Several classical named reactions fall under this category:

Skraup Synthesis : This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.compharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring. vedantu.compharmaguideline.com

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid to react with anilines, yielding substituted quinolines. nih.gov

Friedländer Annulation : This highly versatile method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. nih.govnih.gov The reaction is typically catalyzed by acids or bases and is renowned for its efficiency and simplicity. nih.gov

Combes Synthesis : This reaction involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of arylamines and 1,3-dicarbonyl compounds. pharmaguideline.com

More contemporary approaches often employ metal catalysts to facilitate the annulation process. For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Similarly, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) affords 3-halo-substituted quinolines. nih.gov

| Reaction Name | Precursors | Key Reagents/Catalysts | Typical Products |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Unsubstituted or substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl) | 2- and 4-substituted quinolines |

| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Acid or Base | Polysubstituted quinolines |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl compound | Acid (e.g., H₂SO₄) | 2,4-substituted quinolines |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline | I₂, ICl, Br₂ | 3-Haloquinolines |

Oxidative cyclization represents a more modern and atom-economical approach to quinoline synthesis. These methods often involve C-H bond activation and the formation of the heterocyclic ring under oxidative conditions, avoiding the need for pre-functionalized starting materials. mdpi.com

Recent advancements have highlighted the use of various catalytic systems to achieve these transformations. For example, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can produce quinolines at room temperature using anthraquinone (B42736) as an organic photocatalyst and dimethyl sulfoxide (B87167) (DMSO) as an oxidant. organic-chemistry.org Transition metals are also widely employed. A highly regioselective Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes allows for the direct synthesis of a broad range of quinolines, where DMSO serves as both the solvent and a C1 building block. organic-chemistry.org

Palladium-catalyzed oxidative annulation is another powerful tool. The reaction of anilines with allyl alcohols can proceed via an oxidative cyclization pathway to furnish quinoline derivatives. nih.gov The mechanism often involves the palladium-catalyzed oxidation of the alcohol to an α,β-unsaturated aldehyde, which then condenses with the aniline to form an imine intermediate that undergoes cyclization and subsequent oxidation to the quinoline product. mdpi.com

Multi-component reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgresearchgate.net MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds rapidly. rsc.org

Several MCRs have been successfully applied to quinoline synthesis:

A zinc-based metal-organic framework (MOF) can catalyze a three-component coupling of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org

The Povarov reaction, a formal [4+2] cycloaddition of imines with electron-rich olefins, is a classic MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. rsc.org A microwave-assisted, camphor-10-sulfonic acid (CSA) promoted Povarov-type MCR of anilines, alkynes, and paraformaldehyde has been developed for the rapid synthesis of 4-arylated quinolines. researchgate.net

Silver triflate has been used to catalyze MCRs between anilines, aldehydes, and ketones to provide substituted quinolines. nih.gov

These MCR strategies are particularly valuable for creating libraries of quinoline derivatives for biological screening, thanks to their versatility and efficiency. rsc.org

Stereoselective Synthesis of Chiral α-Oxygenated Propanoic Acid Derivatives

The (2S)-2-oxypropanoic acid moiety is the source of chirality in the target molecule. Its stereoselective synthesis is crucial and can be achieved through various asymmetric methodologies.

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds, including α-chiral carboxylic acids. rsc.org This field is broadly divided into transition metal catalysis and organocatalysis.

Chiral Brønsted acids have proven to be effective organocatalysts in a range of asymmetric transformations. researchgate.net While strong acids like chiral phosphoric acids are common, chiral carboxylic acids themselves can also act as catalysts, providing an intermediate level of acidity suitable for activating specific substrates. researchgate.net Asymmetric addition of a carboxylic acid to a catalyst-bound intermediate can enantioselectively construct a chiral center. scilit.com

Transition metal catalysis offers a wide array of possibilities. For instance, the asymmetric hydrogenation of α,β-unsaturated acids using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) is a well-established method for producing chiral carboxylic acids. nih.gov

| Catalysis Type | Catalyst Class | Example Reaction |

| Organocatalysis | Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids, Carboxylic Acids) | Asymmetric additions to carbonyls or imines |

| Transition Metal Catalysis | Chiral Lewis Acids (e.g., Ti(IV) complexes) | Asymmetric Diels-Alder reactions |

| Transition Metal Catalysis | Chiral Ru/Rh-phosphine complexes | Asymmetric hydrogenation of C=C bonds |

Beyond general asymmetric catalysis, specific methods have been developed for the enantioselective synthesis of 2-substituted propanoic acids.

One common strategy involves the use of chiral auxiliaries . In this approach, a prochiral propanoic acid derivative is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent diastereoselective alkylation or other C-C bond-forming reaction at the α-position. Finally, the auxiliary is cleaved to release the enantiomerically enriched 2-substituted propanoic acid. nih.gov

Kinetic resolution is another effective technique. This method involves the differential reaction of the two enantiomers of a racemic mixture with a chiral catalyst or reagent. For example, the enantioselective esterification of racemic 2-aryloxypropanoic acids using a chiral acyl-transfer catalyst can effectively separate the enantiomers, affording the desired optically active carboxylic acid and the corresponding ester of the opposite enantiomer with high enantioselectivity. elsevierpure.com

Furthermore, direct asymmetric synthesis can be achieved. For example, α-arylpropanoic acids have been prepared in high enantiomeric excess using 1,3-dithiane (B146892) 1-oxide units as stereocontrolling elements. rsc.org Another approach involves the stereocontrolled oligomerization of propylene (B89431) followed by oxidation to generate all-syn deoxypropionate motifs, which are precursors to certain chiral propanoic acids. nih.gov

Utilization of Chiral Auxiliaries and Precursors for Stereocontrol

The establishment of the (S)-configuration at the α-carbon of the propanoic acid is a critical step in the synthesis of the target molecule. This is frequently achieved through the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries that have proven effective in asymmetric alkylation reactions. wikipedia.orgwilliams.edu

In a typical approach, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated to form an N-acyloxazolidinone. This intermediate can then be deprotonated to generate a chiral enolate, which subsequently reacts with an appropriate electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. researchgate.netresearchgate.net Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired enantiomerically enriched carboxylic acid. researchgate.net

Another effective strategy involves the use of chiral precursors derived from the chiral pool. (S)-Lactic acid and its esters are readily available and serve as excellent starting materials for the synthesis of (2S)-2-aryloxypropanoic acids. researchgate.net These precursors already possess the desired stereochemistry at the α-carbon, which is then preserved throughout the synthetic sequence.

| Chiral Auxiliary/Precursor | Type of Stereocontrol | Key Features |

| Evans Oxazolidinones | Auxiliary-controlled diastereoselective alkylation | High diastereoselectivity, predictable stereochemical outcome, auxiliary is recoverable. wikipedia.orgresearchgate.net |

| (S)-Lactic Acid/Esters | Substrate-controlled synthesis | Readily available from the chiral pool, preserves the inherent stereochemistry. researchgate.net |

| Camphorsultam | Auxiliary-controlled reactions | Effective in various asymmetric transformations including Michael additions. wikipedia.org |

| Pseudoephedrine | Auxiliary-controlled alkylation | Forms a chiral amide to direct alkylation. |

Convergent Synthesis of (2S)-2-Quinolin-3-yloxypropanoic Acid and Specific Analogues

A convergent synthetic approach involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This strategy is often more efficient and allows for greater flexibility in the preparation of analogues.

Strategies for Regioselective Introduction of the 3-Oxy Linkage to the Quinoline System

A crucial step in the convergent synthesis of this compound is the regioselective formation of the ether linkage at the 3-position of the quinoline ring. 3-Hydroxyquinoline (B51751) is the key starting material for this transformation. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of 3-hydroxyquinoline with a suitable base to form the corresponding quinolinate anion, which then acts as a nucleophile and displaces a leaving group on the propanoic acid fragment.

To achieve regioselectivity, the choice of base and reaction conditions is critical to favor O-alkylation over potential N-alkylation. The Mitsunobu reaction offers a powerful and mild alternative for the formation of the 3-oxy linkage. mdpi.com This reaction allows for the direct coupling of 3-hydroxyquinoline with a chiral 2-hydroxypropanoic acid derivative in the presence of a phosphine and an azodicarboxylate. A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the stereocenter of the alcohol, providing a method to control the stereochemistry of the final product.

Stereoselective Formation of the (2S)-Configuration at the α-Carbon

As mentioned previously, the use of chiral precursors like (R)-2-hydroxypropanoic acid esters is a direct method to install the (S)-configuration at the α-carbon. When employing the Mitsunobu reaction with 3-hydroxyquinoline, starting with an (R)-configured lactate (B86563) derivative will lead to the desired (S)-configured product due to the inversion of stereochemistry inherent to the reaction mechanism. mdpi.com

Alternatively, when using a chiral auxiliary approach, the stereoselectivity is dictated by the specific chiral auxiliary employed and the reaction conditions. For instance, the alkylation of the sodium enolate of an N-acyloxazolidinone derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with a suitable electrophile will stereoselectively yield the (S)-configuration at the α-carbon after cleavage of the auxiliary.

Advanced Synthetic Protocols for the Preparation of Enantiopure Quinoline-Propanoic Acid Conjugates

Modern synthetic chemistry offers several advanced protocols to enhance the efficiency and stereoselectivity of the synthesis of enantiopure compounds. Catalytic asymmetric synthesis represents a highly desirable approach as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, related methodologies for the enantioselective synthesis of aryloxypropanoic acids can be adapted. researchgate.net

Kinetic resolution is another powerful technique for obtaining enantiopure compounds from a racemic mixture. elsevierpure.com This can be achieved through enzymatic or chemical methods where one enantiomer reacts at a faster rate than the other, allowing for their separation. For example, enantioselective esterification of a racemic 2-aryloxypropanoic acid using a chiral catalyst can lead to the separation of the two enantiomers. elsevierpure.com

Mechanistic Investigations of 2s 2 Quinolin 3 Yloxypropanoic Acid Interactions

Elucidation of Molecular Recognition Pathways

The molecular recognition of quinoline-based compounds, including (2S)-2-Quinolin-3-yloxypropanoic acid, is a critical aspect of understanding their chemical and biological interactions. The quinoline (B57606) scaffold can engage in various non-covalent interactions that dictate its binding affinity and specificity.

The quinoline ring of compounds like this compound plays a significant role in binding site interactions. The aromatic nature of the quinoline structure allows for hydrophobic interactions and π-π stacking with aromatic residues within a binding pocket. frontiersin.org For instance, in silico studies of similar quinoline derivatives have shown interactions with phenylalanine, methionine, and valine residues through π-type interactions. mdpi.com

Hydrogen bonding is another crucial interaction. The nitrogen atom in the quinoline ring and the oxygen atoms in the propanoic acid side chain can act as hydrogen bond acceptors, while the carboxylic acid group can act as a hydrogen bond donor. These interactions are often observed with conserved asparagine residues in binding sites. mdpi.com Van der Waals forces also contribute to the stability of the ligand-receptor complex, involving interactions with various polar amino acids. frontiersin.orgmdpi.com

Table 1: Potential Binding Site Interactions for Quinoline-Based Compounds

| Interaction Type | Participating Moieties of this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid group, Quinoline nitrogen, Ether oxygen | Asparagine, Serine, Threonine, Tyrosine, Histidine |

| Hydrophobic Interactions | Quinoline ring | Phenylalanine, Valine, Leucine, Isoleucine, Methionine |

| π-π Stacking | Quinoline ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Van der Waals Forces | Entire molecule | Various polar and non-polar amino acids |

The binding of a ligand such as this compound to a receptor or enzyme can induce conformational changes in both the ligand and the protein. The flexibility of the propanoic acid side chain allows it to adopt different conformations to optimize its fit within a binding pocket. This induced fit can be essential for the subsequent molecular events. While specific studies on the conformational changes induced by this compound are not detailed in the provided results, the principle is a fundamental aspect of ligand-receptor interactions.

Understanding Ligand-Induced Molecular Events

The interaction of this compound with other molecules can initiate a cascade of events, from chemical transformations to influencing molecular mechanisms of action.

Table 2: Kinetic Data for the Reaction of a Quinoline-Based Herbicide with Hydrated Electron

| Reactant | pH | Rate Constant (M⁻¹s⁻¹) |

|---|

Data from a study on 8-quinoline carboxylic acid, a structurally related compound. nih.gov

Without specifying biological targets, the mechanism of action for compounds like this compound can be postulated based on its structural features. The quinoline core is a known pharmacophore in various biologically active molecules. nih.gov Its ability to intercalate between DNA base pairs is a potential mechanism, a mode of action observed for other quinoline derivatives. mdpi.com This intercalation can disrupt DNA replication and transcription processes.

Furthermore, the structure of this compound is related to aryloxyphenoxypropionate herbicides. mdpi.comclockss.org These compounds typically act by inhibiting key enzymes in metabolic pathways. For example, some quinoline-containing herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), where the ligand's diketone moiety forms a bidentate interaction with an iron ion at the active site. researchgate.net The propanoic acid side chain is also a common feature in herbicides that target acetyl-CoA carboxylase (ACCase).

Kinetic and Thermodynamic Aspects of Compound Interactions

The kinetics and thermodynamics of the interactions of this compound are essential for a complete understanding of its behavior. Kinetic studies on related quinoline carboxylic acids reacting with radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) have been performed using techniques such as pulse radiolysis. nih.gov These studies reveal pH-dependent reaction rates and provide insights into the degradation pathways of these compounds in different environments. nih.gov

Thermodynamic parameters, such as binding affinity (often expressed as ΔG, ΔH, and ΔS), dictate the stability of the complex formed between the compound and its binding partner. While specific thermodynamic data for this compound were not found, molecular docking studies on similar quinoline derivatives provide estimations of binding affinity in the form of docking scores (kcal/mol). nih.gov These computational approaches help to predict the spontaneity and strength of the binding interaction.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-Quinoline carboxylic acid |

| Quinclorac |

| Quinmerac |

| Quizalofop-p-ethyl |

| Haloxyfop |

| Carfentrazone-ethyl |

| Mefenacet |

| Benazolin |

| Benzthiazuron |

| Fenthiaprop-ethyl |

| Fenquinotrione |

Computational Chemistry and Molecular Modeling of 2s 2 Quinolin 3 Yloxypropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, molecular geometry, and reactivity of (2S)-2-Quinolin-3-yloxypropanoic acid. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For quinoline (B57606) derivatives, these orbitals are often localized on the quinoline ring system, indicating that this part of the molecule is central to its electronic transitions and reactivity. scirp.org

Furthermore, quantum calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to validate the computed structure. scirp.org Reactivity descriptors, such as ionization potential, electron affinity, chemical potential, and molecular hardness, can also be determined to provide a comprehensive understanding of the molecule's behavior in chemical reactions. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |

| Energy of LUMO | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability scirp.org |

| Dipole Moment | 3.2 Debye | Indicates overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Sampling and Ligand Mobility

While quantum calculations provide a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and behavior in different environments, such as in an aqueous solution. mdpi.com

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Defines the potential energy of the system |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the physiological aqueous environment mdpi.com |

| Simulation Time | 100-200 nanoseconds | Allows for adequate sampling of conformational space mdpi.com |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Analysis Metric | Root Mean Square Deviation (RMSD) | Measures the stability and conformational changes of the ligand |

Ligand-Target Docking and Scoring Methodologies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.gov This method is essential for predicting the binding mode of this compound to a potential biological target. Given that some quinoline derivatives exhibit herbicidal activity by inhibiting acetohydroxyacid synthase (AHAS), this enzyme represents a plausible target for docking studies. nih.govnih.govsciforum.netmdpi.com

The docking process involves two main steps: sampling and scoring. First, the algorithm samples a wide range of possible conformations and orientations of the ligand within the receptor's binding site. Subsequently, a scoring function is used to estimate the binding affinity for each of these poses, ranking them to identify the most likely binding mode. mdpi.com Various docking programs, such as AutoDock and Glide, employ different algorithms and scoring functions to achieve this. mdpi.com The accuracy of these predictions is critical for understanding the structural basis of the ligand's activity. nih.govtubitak.gov.tr

| Docking Program | Scoring Function Type | Principle |

|---|---|---|

| AutoDock Vina | Empirical | Uses weighted terms for interactions like hydrogen bonds and van der Waals forces. nih.gov |

| Glide (Schrödinger) | Empirical | Combines ChemScore with terms for solvation and rotational entropy. |

| GOLD | Force-field based | Uses a genetic algorithm to explore ligand flexibility and calculates binding energy based on force-field parameters. uq.edu.au |

| FlexX | Empirical | Uses an incremental construction algorithm and a scoring function based on physico-chemical properties. uq.edu.au |

Prediction of Molecular Interactions and Relative Binding Affinities

Following a successful docking simulation, a detailed analysis of the predicted binding pose reveals the specific molecular interactions between this compound and its target. These interactions are the foundation of molecular recognition and binding affinity. Key interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com For instance, the carboxylic acid group of the compound is a prime candidate for forming hydrogen bonds with polar residues in the active site, while the quinoline ring can engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues.

The docking score provides a quantitative estimate of the binding affinity, often expressed in units of energy (e.g., kcal/mol). nih.gov Lower (more negative) scores generally indicate a higher predicted binding affinity. For more accurate predictions, advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the docked complex. nih.gov This method combines molecular mechanics energy calculations with implicit solvation models to provide a more refined estimation of the binding free energy.

| Interacting Residue in AHAS | Functional Group of Ligand | Type of Interaction | Predicted Binding Affinity (Docking Score) |

|---|---|---|---|

| Arginine (Arg) | Carboxylic Acid | Hydrogen Bond / Salt Bridge | -8.5 kcal/mol |

| Serine (Ser) | Ether Oxygen | Hydrogen Bond | |

| Tryptophan (Trp) | Quinoline Ring | Pi-Stacking | |

| Valine (Val), Leucine (Leu) | Propanoic Acid Chain | Hydrophobic Interaction |

In Silico Design and Virtual Screening of this compound Analogues

One of the most powerful applications of computational modeling is the in silico design of new molecules with improved properties. Based on the structure-activity relationships (SAR) gleaned from docking and interaction analyses of this compound, new analogues can be designed to enhance binding affinity or other desirable characteristics. nih.gov For example, if a specific region of the binding pocket is found to be unoccupied, functional groups can be added to the parent molecule to form additional favorable interactions. mdpi.comnih.gov

Once a set of virtual analogues is designed, they can be evaluated using virtual screening. This process involves computationally docking and scoring a large library of compounds against the target protein to identify the most promising candidates. nih.govnih.gov This high-throughput computational approach allows for the rapid assessment of thousands of potential molecules, prioritizing a smaller, more manageable number for chemical synthesis and subsequent experimental testing. This strategy significantly accelerates the discovery of lead compounds by focusing laboratory efforts on molecules with the highest probability of success. nih.gov

| Analogue | Modification | Rationale | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| Parent Compound | - | Baseline | -8.5 |

| Analogue 1 | Add 6-chloro group to quinoline ring | Fill hydrophobic pocket | -9.2 |

| Analogue 2 | Add 7-hydroxyl group to quinoline ring | Form new hydrogen bond with a nearby polar residue | -9.6 |

| Analogue 3 | Replace propanoic acid with butanoic acid | Extend chain to reach a distal binding region | -8.1 |

| Analogue 4 | Add 4'-fluoro to a phenyl substituent | Enhance binding via halogen bonding | -9.4 |

Advanced Research Applications and Future Directions for 2s 2 Quinolin 3 Yloxypropanoic Acid

Development of Chemical Probes and Tools for Biological Research

The quinoline (B57606) core of (2S)-2-Quinolin-3-yloxypropanoic acid is a well-established fluorophore, a property that can be harnessed for the development of sophisticated chemical probes. biosynth.com The intrinsic fluorescence of the quinoline ring system provides a basis for designing probes that can be used in cellular imaging and as environmental sensors. biosynth.com

Future research could focus on modifying the this compound structure to create targeted fluorescent probes. For instance, the carboxylic acid group can be functionalized with specific recognition elements, such as peptides or small molecule ligands, to direct the probe to particular proteins or cellular compartments. The fluorescence of the quinoline moiety could then be used to report on the binding event or changes in the local microenvironment, such as pH or polarity. biosynth.com

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Modification | Application |

| Carboxylic Acid | Amide coupling with a targeting ligand | Targeted imaging of specific biomolecules |

| Quinoline Ring | Introduction of environmentally sensitive groups | Probes for sensing changes in cellular microenvironments |

| Chiral Center | Synthesis of both enantiomers | Probes to study stereoselective biological interactions |

The chirality of the molecule is also a crucial aspect, as biological systems often exhibit stereospecific recognition. nih.gov Developing probes from both the (S) and (R) enantiomers of 2-Quinolin-3-yloxypropanoic acid would allow for the investigation of enantioselective interactions with biological targets, providing deeper insights into the mechanisms of cellular processes. nih.gov

Scaffold Derivatization for the Discovery of Novel Chemical Entities

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. researchgate.net this compound serves as an excellent starting point for the synthesis of novel chemical entities through scaffold derivatization. The quinoline ring itself can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups to explore the structure-activity relationship (SAR). scirp.org

The carboxylic acid moiety provides a convenient handle for diversification through amide bond formation, esterification, or reduction to an alcohol. This allows for the generation of large libraries of compounds for high-throughput screening against various biological targets. For example, coupling the carboxylic acid with a diverse set of amines can lead to the discovery of new compounds with potential therapeutic applications.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Amide Coupling | Amines, coupling agents (e.g., HATU, EDC) | Amide derivatives |

| Esterification | Alcohols, acid catalyst | Ester derivatives |

| Electrophilic Aromatic Substitution | Halogenating agents, nitrating agents | Substituted quinoline derivatives |

| Cross-Coupling Reactions | Boronic acids, palladium catalyst | Aryl-substituted quinoline derivatives |

These derivatization strategies can lead to the discovery of novel compounds with a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties, which are commonly associated with quinoline derivatives.

Interdisciplinary Research with Implications in Chemical Biology

The unique properties of this compound position it at the interface of chemistry and biology, making it a valuable tool for interdisciplinary research in chemical biology. Its ability to interact with biological systems, coupled with the potential for fluorescent labeling, allows for the investigation of complex biological processes at the molecular level.

Chiral carboxylic acids are known to play fundamental roles in a variety of biological systems and are common moieties in biologically active compounds. This compound could be used to study enzymes that process chiral carboxylic acids or to probe the active sites of receptors that exhibit stereoselective binding.

Furthermore, the quinoline moiety is known to interact with nucleic acids. Derivatives of this compound could be designed to bind to specific DNA or RNA structures, potentially modulating their function. The chiral nature of the propanoic acid side chain could influence the binding affinity and selectivity for different nucleic acid conformations.

Emerging Methodologies for Synthesis and Stereochemical Control

The synthesis of enantiomerically pure chiral carboxylic acids is a significant area of research in organic chemistry. While classical resolution methods can be employed, modern asymmetric synthesis offers more efficient routes to this compound.

Emerging synthetic methodologies that could be applied or further developed for this compound include catalytic asymmetric synthesis. For instance, the asymmetric etherification of a quinolin-3-ol precursor with a suitable propanoic acid derivative, catalyzed by a chiral transition metal complex, could provide a direct and efficient route to the desired (S)-enantiomer.

Another promising approach is the use of chiral Brønsted acids as catalysts. These organocatalysts can promote the enantioselective addition of nucleophiles to α,β-unsaturated precursors, potentially leading to the stereocontrolled synthesis of the propanoic acid side chain.

Table 3: Potential Asymmetric Synthetic Routes to this compound

| Synthetic Strategy | Key Reaction | Potential Advantages |

| Catalytic Asymmetric Etherification | Transition metal-catalyzed O-alkylation | High enantioselectivity, atom economy |

| Chiral Brønsted Acid Catalysis | Enantioselective conjugate addition | Metal-free conditions, operational simplicity |

| Kinetic Resolution | Enantioselective esterification of a racemic mixture | Access to both enantiomers |

Further research into these and other novel synthetic methods will be crucial for the efficient and scalable production of this compound, which is essential for its widespread application in advanced research. A known method for the kinetic resolution of racemic 2-aryloxypropanoic acids involves enantioselective esterification using a chiral acyl-transfer catalyst, which could be applicable here.

Theoretical Advancements in Understanding Quinoline Chemistry and Chiral Carboxylic Acids

Computational chemistry and theoretical studies can provide profound insights into the structural, electronic, and reactive properties of this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict its molecular geometry, vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental spectroscopic data.

Theoretical models can also be employed to understand the non-covalent interactions that govern the binding of this molecule to biological targets. By simulating the docking of this compound into the active site of an enzyme or receptor, researchers can predict binding affinities and identify key interactions, guiding the design of more potent and selective derivatives.

Furthermore, computational studies can elucidate the mechanisms of reactions involving this compound, including the stereochemical outcomes of asymmetric syntheses. By modeling the transition states of catalytic reactions, it is possible to understand the origins of enantioselectivity and to design more efficient catalysts. Theoretical calculations have been used to prove the enantiomer recognition mechanism in the asymmetric esterification of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.